molecular formula C25H32N8O B11179419 2'-(4-ethylpiperazin-1-yl)-4'-methyl-2-(4-phenylpiperazin-1-yl)-4,5'-bipyrimidin-6(1H)-one

2'-(4-ethylpiperazin-1-yl)-4'-methyl-2-(4-phenylpiperazin-1-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11179419
M. Wt: 460.6 g/mol
InChI Key: YHIQAUJKENQSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one is a complex organic compound that belongs to the class of bipyrimidinones. This compound is characterized by the presence of multiple piperazine rings and a bipyrimidinone core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the bipyrimidinone core, followed by the introduction of the piperazine rings through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine rings can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the piperazine rings.

Scientific Research Applications

2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpiperazin-1-yl)aniline
  • 1-(4-aminophenyl)-4-methylpiperazine
  • 4-(N-methylpiperazin-1-yl)aniline

Uniqueness

2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-(4-phenylpiperazin-1-yl)-4,5’-bipyrimidin-6(1H)-one is unique due to its specific structural features, including the combination of piperazine rings and a bipyrimidinone core

Properties

Molecular Formula

C25H32N8O

Molecular Weight

460.6 g/mol

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C25H32N8O/c1-3-30-9-11-32(12-10-30)24-26-18-21(19(2)27-24)22-17-23(34)29-25(28-22)33-15-13-31(14-16-33)20-7-5-4-6-8-20/h4-8,17-18H,3,9-16H2,1-2H3,(H,28,29,34)

InChI Key

YHIQAUJKENQSKU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.